4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and subsequent coupling with piperazine and pyrrolidine derivatives. Common reagents used in these reactions include dichloromethane, ethanol, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cellular health .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative known for its use as a biochemical probe.
Buspirone Hydrochloride: An anxiolytic drug with a similar pyrimidine structure.
Uniqueness
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H22ClN7 |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C17H22ClN7/c1-13-10-15(22-17(21-13)24-4-2-3-5-24)23-6-8-25(9-7-23)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3 |
InChI Key |
UWEBXPFHHFUMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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